2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol
CAS No.:
Cat. No.: VC18122573
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol -](/images/structure/VC18122573.png)
Specification
Molecular Formula | C15H17NO |
---|---|
Molecular Weight | 227.30 g/mol |
IUPAC Name | 2-amino-2-(4-phenylphenyl)propan-1-ol |
Standard InChI | InChI=1S/C15H17NO/c1-15(16,11-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3 |
Standard InChI Key | CQTRJMPBLZJHAR-UHFFFAOYSA-N |
Canonical SMILES | CC(CO)(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol features a propan-1-ol backbone with an amino group and a biphenyl-4-yl substituent both attached to the second carbon. This arrangement creates a sterically crowded chiral center, necessitating careful stereochemical analysis. The biphenyl moiety introduces planar rigidity, while the hydroxyl and amino groups enable hydrogen bonding and ionic interactions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C15H17NO | |
Molecular Weight | 227.30 g/mol | |
IUPAC Name | 2-amino-2-(4-phenylphenyl)propan-1-ol | |
Chiral Centers | 1 (C2) |
The hydrochloride salt form (C15H18ClNO) is commonly documented, with a molecular weight of 263.76 g/mol . The (R)-enantiomer dominates in synthetic studies due to its biological relevance .
Synthesis Methodologies
Resolution of Racemates
Chiral resolution techniques, such as diastereomeric salt formation, are critical for isolating the (R)-enantiomer. CeCl3·7H2O/NaBH4 systems have been employed to reduce imines to amines while preserving stereochemistry .
Physicochemical Characterization
Spectroscopic Data
While specific NMR/HR-MS data for 2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol are unavailable, analogs like 1-amino-2-(4-chlorophenyl)propan-2-ol provide benchmarks:
Comparative Analysis with Related Compounds
Table 2: Structural Analog Comparison
Compound | Molecular Formula | Key Difference |
---|---|---|
2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol | C15H17NO | Reference compound |
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol | C15H17NO | Biphenyl at C3 |
1-amino-2-(4-chlorophenyl)propan-2-ol | C9H12ClNO | Chlorophenyl substituent |
The C2 biphenyl configuration in the target compound reduces steric hindrance compared to C3 analogs, potentially enhancing receptor binding .
Challenges and Future Directions
Synthetic Optimization
Current yields for epoxide ammonolysis rarely exceed 70% . Catalyst development (e.g., CeCl3/NaBH4) could improve efficiency and enantioselectivity .
Toxicity Profiling
Aminopropanol derivatives show nephrotoxicity at high doses. Structural modifications, such as prodrug formulations, may mitigate adverse effects.
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